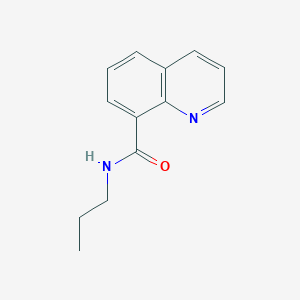
3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide, also known as FUB-APINACA, is a synthetic cannabinoid that has been identified as a designer drug. It is a potent agonist of the cannabinoid receptors and is known to produce effects similar to those of THC, the main psychoactive component of cannabis. In recent years, FUB-APINACA has gained popularity as a recreational drug and has been associated with a number of adverse effects.
作用機序
3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body. When these receptors are activated, they produce a range of effects, including changes in mood, appetite, and pain perception. This compound is thought to produce its effects by binding to these receptors and activating them, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in the body. It has been found to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that are associated with feelings of pleasure and reward. It has also been found to decrease levels of GABA, which is a neurotransmitter that is involved in the regulation of anxiety and stress.
実験室実験の利点と制限
3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on the body. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, this compound has several limitations as well. It has been associated with a range of adverse effects, including seizures and respiratory depression, which can make it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for research on 3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide. One area of interest is the development of new synthetic cannabinoids that are more potent and selective than this compound. Another area of interest is the development of new therapeutic applications for synthetic cannabinoids, such as the treatment of pain and inflammation. Additionally, more research is needed to understand the long-term effects of this compound on the body, including its potential for addiction and other adverse effects.
合成法
3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide can be synthesized using a variety of methods, including the reaction of 3-fluorobenzoyl chloride with N,N-dimethylpiperidin-4-amine in the presence of a base such as triethylamine. The resulting product can then be purified using chromatography techniques.
科学的研究の応用
3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to be a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. Studies have shown that this compound can produce a range of effects, including analgesia, sedation, and hypothermia.
特性
IUPAC Name |
3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-11-4-5-12(10-14(11)16)15(19)18(3)13-6-8-17(2)9-7-13/h4-5,10,13H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKRVYGEWSSYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2CCN(CC2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)




![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)
![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)



